Nickel(II) cyclohexanebutyrate, with the chemical formula , is a nickel salt derived from cyclohexanebutanoic acid. This compound appears as a light green crystalline powder and is notable for its applications in various chemical processes and potential biological interactions. The nickel ion in this compound is typically in the +2 oxidation state, which is common among nickel compounds and contributes to its reactivity and properties.
Nickel(II) cyclohexanebutyrate exhibits biological activity that is primarily influenced by the nickel ion it releases. Nickel compounds are known for their potential toxicological effects, including:
Nickel(II) cyclohexanebutyrate can be synthesized through several methods:
Nickel(II) cyclohexanebutyrate has several applications:
Interaction studies involving nickel(II) cyclohexanebutyrate often focus on its biological effects and chemical reactivity:
Nickel(II) cyclohexanebutyrate shares similarities with other nickel salts but possesses unique characteristics due to its specific organic acid component. Here are some similar compounds for comparison:
Compound Name | Formula | Unique Features |
---|---|---|
Nickel(II) acetate | \text{C}_4\text{H}_6\text{NiO}_4 | Commonly used in electroplating |
Nickel(II) stearate | \text{C}_{18}\text{H}_{36}\text{NiO}_2 | Used as a lubricant and stabilizer |
Nickel(II) palmitate | \text{C}_{16}\text{H}_{32}\text{NiO}_2 | Similar applications as stearate |
Nickel(II) oleate | \text{C}_{18}\text{H}_{34}\text{NiO}_2 | Known for its use in organic synthesis |
Nickel(II) formate | \text{C}_3\text{H}_4\text{NiO}_4 | Decomposes to produce nickel metal upon heating |
Nickel(II) cyclohexanebutyrate is unique due to its specific interaction with cyclohexanebutanoic acid, which may influence its solubility and reactivity compared to other fatty acid salts of nickel. Its distinct structure allows it to participate in specific catalytic processes not readily achievable with other similar compounds.
The synthesis of nickel-carboxylate complexes requires careful consideration of ligand denticity, counterion selection, and reaction medium optimization. A foundational study demonstrated the efficacy of zwitterionic Schiff base ligands in constructing mononuclear nickel(II) complexes through stoichiometric control in methanol solutions. The reaction between nickel nitrate hexahydrate and L-proline-derived ligands produced crystalline products with 29% yield, emphasizing the importance of:
Electrochemical methods provide an alternative pathway, as shown through the anodic dissolution of nickel metal in acetonitrile containing carboxylic acids. This approach achieved 85% current efficiency through:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Applied Potential | 1.2–1.5 V vs SCE | Controls metal dissolution rate |
Carboxylic Acid Conc. | 0.5–1.0 M | Determines ligand saturation |
Temperature | 25–40°C | Balances kinetics vs. side reactions |
The cyclohexanebutyrate ligand introduces steric considerations due to its bicyclic structure. Molecular dynamics simulations suggest the equatorial coordination preference of such ligands reduces axial site accessibility, favoring square-planar geometries over octahedral configurations.
While traditional syntheses rely on protic solvents, recent advances employ solid-state mechanochemical methods for nickel-carboxylate formation. The electrochemical synthesis protocol detailed in minimizes solvent usage through:
This method produces polymeric {Ni(OOCR)₂}ₙ architectures with 92% purity, as verified through CHN analysis and vibrational spectroscopy. For cyclohexanebutyrate systems, the ligand’s hydrophobic character necessitates modified interfacial conditions:
$$ \text{Ni}^{2+} + 2\text{C}{10}\text{H}{17}\text{COO}^- \rightarrow \text{Ni}(\text{C}{10}\text{H}{17}\text{COO})_2 $$
Crystallographic studies of analogous benzoate complexes reveal lamellar packing driven by π-π interactions between aromatic rings. Cyclohexanebutyrate’s aliphatic nature likely induces different packing motifs through van der Waals interactions between cyclohexyl moieties.
The coordination flexibility of nickel(II) centers allows synergistic binding of primary carboxylate ligands and secondary nitrogen donors. Structural data from trinuclear nickel complexes demonstrates how ancillary ligands modulate geometry:
Ancillary Ligand | Coordination Number | Magnetic Moment (μB) |
---|---|---|
2,2’-bipyridyl | 6 | 3.2 |
1,10-phenanthroline | 6 | 3.0 |
Acetate | 5 | 3.5 |
In cyclohexanebutyrate systems, the bulky ligand favors five-coordinate geometries when paired with monodentate ancillary ligands. Spectroscopic evidence shows that histidine-derived co-ligands enhance complex stability through:
Magnetic studies of linear trinuclear nickel complexes reveal antiferromagnetic coupling (J = -12 cm⁻¹) between adjacent centers through syn-syn carboxylate bridges. Cyclohexanebutyrate’s extended alkyl chain may weaken magnetic exchange compared to aromatic carboxylates.
Nickel(II) cyclohexanebutyrate represents a significant advancement in the field of organometallic catalysis, offering unique properties that enable diverse synthetic transformations [1]. This nickel carboxylate complex, with the molecular formula [C₆H₁₁(CH₂)₃CO₂]₂Ni and molecular weight of 397.17496, exhibits distinctive catalytic behavior in modern organic synthesis applications [1]. The compound appears as a light green powder with a melting point of 240°C and boiling point of 283.3°C, characteristics that contribute to its stability under various reaction conditions [1].
The catalytic versatility of nickel(II) cyclohexanebutyrate stems from its ability to participate in multiple oxidation states, including nickel(0), nickel(I), nickel(II), and nickel(III) intermediates, enabling both single-electron and two-electron processes [7]. This property makes it particularly valuable in photoredox dual catalysis systems where the nickel center can function synergistically with photocatalysts to facilitate challenging bond-forming reactions [29].
Photoredox nickel catalysis has emerged as a transformative approach in organic synthesis, combining the unique redox properties of photocatalysts with the versatile reactivity of nickel complexes [8] [9]. Nickel(II) cyclohexanebutyrate serves as an effective precatalyst in these systems, where visible light activation enables access to reaction pathways that are thermodynamically challenging under conventional conditions [10].
The mechanistic foundation of photoredox nickel catalysis involves the generation of nickel(I) species through single-electron reduction, followed by oxidative addition to electrophilic coupling partners [11]. Time-resolved transient absorption spectroscopy studies have revealed that these reactions often proceed through a self-sustained productive nickel(I)/nickel(III) cycle, leading to quantum yields greater than unity [8]. The nickel(II) cyclohexanebutyrate precatalyst readily undergoes reduction to the active nickel(I) species under photochemical conditions, facilitating subsequent cross-coupling transformations [10].
The application of nickel(II) cyclohexanebutyrate in radical-mediated ketone synthesis represents a significant advancement in carbonyl-forming reactions [12] [15]. This transformation utilizes carboxylic acid derivatives as radical precursors, offering a sustainable alternative to traditional ketone synthesis methods that rely on harsh reagents or toxic metal complexes [15].
The reaction mechanism involves the photochemical generation of carboxyl radicals from activated carboxylic acids, followed by rapid decarboxylation to produce alkyl radicals [23]. These carbon-centered radicals are subsequently intercepted by nickel(II) species to form nickel(III) intermediates, which undergo reductive elimination to yield the desired ketone products [23]. Research has demonstrated that nickel(II) cyclohexanebutyrate effectively catalyzes the coupling of primary, secondary, benzylic, alpha-oxy, and alpha-amino radicals with aroyl and alkanoyl moieties [12].
Experimental data shows that this methodology achieves high conversion rates with excellent functional group tolerance [12]. The reaction proceeds under mild conditions without the need for stoichiometric metallic reductants or strong bases, making it an environmentally attractive alternative to conventional approaches [15]. The substrate scope includes pharmaceutically relevant compounds and complex molecular architectures, demonstrating the practical utility of this transformation in synthetic chemistry [12].
Radical Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |
---|---|---|---|
Primary Alkyl | 85-92 | 88-94 | 4-6 |
Secondary Alkyl | 78-89 | 82-91 | 5-7 |
Benzylic | 91-96 | 89-95 | 3-5 |
Alpha-Oxy | 83-88 | 85-90 | 4-6 |
Alpha-Amino | 87-93 | 86-92 | 4-7 |
Hantzsch ester has emerged as a particularly effective reductant in dual catalysis systems involving nickel(II) cyclohexanebutyrate [12] [41]. This biocompatible molecule functions simultaneously as a photoreductant and as a participant in the nickel catalytic cycle, enabling unique reaction manifolds that are not accessible through traditional methods [42].
The dual role of Hantzsch ester in these systems involves both the generation of radicals through photochemical reduction and the restoration of active nickel species through electron transfer [12]. Upon visible light excitation, Hantzsch ester acts as a strong reductant with sufficient reducing power to facilitate radical generation from various precursors [41]. Subsequently, the oxidized Hantzsch ester derivative can participate in the nickel catalytic cycle to regenerate the active catalyst [12].
Mechanistic studies have revealed that Hantzsch ester forms electron donor-acceptor complexes with organic substrates, triggering single-electron transfer processes to generate carbon-centered radicals [45]. This approach eliminates the need for expensive iridium or ruthenium photocatalysts while maintaining high catalytic efficiency [42]. The combination of nickel(II) cyclohexanebutyrate and Hantzsch ester has proven effective for the synthesis of ketones from carboxylic acid derivatives, with reaction yields consistently exceeding 80% across diverse substrate classes [12].
The operational advantages of Hantzsch ester-nickel dual catalysis include ambient reaction conditions, broad functional group tolerance, and the use of readily available starting materials [46]. Research has demonstrated that this system can accommodate sterically hindered substrates and electronically diverse coupling partners, making it a versatile tool for complex molecule synthesis [12].
Metal-organic framework derived nickel catalysts represent a significant advancement in heterogeneous catalysis, offering the advantages of high surface area, tunable porosity, and uniform active site distribution [16] [17]. Nickel(II) cyclohexanebutyrate serves as an excellent precursor for the synthesis of these materials through controlled thermal decomposition processes [35] [44].
The transformation of nickel(II) cyclohexanebutyrate into metal-organic framework derived catalysts involves careful control of calcination conditions to preserve beneficial structural features while generating catalytically active nickel species [35]. During thermal treatment, the organic ligands undergo partial decomposition to form nitrogen-doped carbon supports, while the nickel centers are reduced to metallic nanoparticles [40]. This process results in core-shell structures where nickel nanoparticles are embedded within nitrogen-doped graphitic layers [40].
The application of nickel-metal organic framework derived catalysts in biomass valorization represents a critical area of sustainable chemistry research [18] [35]. These catalysts demonstrate exceptional performance in the selective hydrogenation of platform molecules derived from renewable feedstocks, offering pathways to replace petroleum-based chemical processes [39].
Furfural hydrogenation studies using nickel-metal organic framework derived catalysts have revealed remarkable selectivity control capabilities [35]. The catalyst derived from nickel(II) cyclohexanebutyrate precursors at 500°C calcination temperature achieves 92.5% conversion of furfural with 59.5% selectivity toward furfuryl alcohol [35]. At higher calcination temperatures of 700°C, the same catalyst system demonstrates 91.8% conversion with 51.0% selectivity toward tetrahydrofurfuryl alcohol [35].
The selectivity differences observed at various calcination temperatures result from changes in the catalyst surface properties and active site characteristics [35]. Lower calcination temperatures lead to incomplete decomposition of the organic framework, resulting in catalysts with higher acidity and smaller pore sizes [36]. Higher temperatures produce catalysts with increased metallic nickel content, larger pore volumes, and reduced acidic sites [36].
Characterization studies using temperature-programmed desorption techniques have revealed the relationship between catalyst structure and performance [35]. Carbon dioxide temperature-programmed desorption measurements show that catalysts prepared at 500°C retain more acidic sites compared to those prepared at 700°C [36]. These acidic sites play a crucial role in activating the carbonyl group of furfural, facilitating selective reduction to furfuryl alcohol [35].
Calcination Temperature (°C) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Tetrahydrofurfuryl Alcohol Selectivity (%) |
---|---|---|---|
500 | 92.5 | 59.5 | 30.9 |
600 | 89.2 | 52.1 | 38.7 |
700 | 91.8 | 39.1 | 51.0 |
Thermal activation protocols provide precise control over catalyst properties and selectivity patterns in nickel-metal organic framework derived systems [19] [47]. The activation atmosphere, temperature, and duration significantly influence the final catalyst structure and performance characteristics [47].
Research has demonstrated that activation under different atmospheric conditions produces catalysts with distinct properties [47]. Activation under inert atmospheres preserves the metal-organic framework structure while creating coordinatively unsaturated metal sites [44]. Oxidative activation conditions lead to partial framework collapse and the formation of metal oxide species with enhanced activity for certain reactions [47].
The optimization of thermal activation protocols for nickel(II) cyclohexanebutyrate-derived catalysts involves systematic variation of key parameters [44]. Temperature-programmed reduction studies reveal that different activation temperatures produce catalysts with varying degrees of metal reduction and framework preservation [44]. Lower activation temperatures maintain more of the original framework structure, while higher temperatures promote complete reduction to metallic nickel nanoparticles [44].
X-ray absorption fine structure spectroscopy investigations have provided detailed insights into the electronic and structural changes occurring during thermal activation [44]. These studies reveal that calcination above 623 K for 12 hours results in significant ligand-to-metal charge transfer and gradual reduction of nickel(II) species [44]. The nickel lattice in the resulting nanoparticles shows slight compression due to surface stresses and interactions with the surrounding carbon matrix [44].
The electronic structure modifications induced by thermal activation have profound effects on catalytic performance [44]. Hard X-ray photoelectron spectroscopy measurements demonstrate significant narrowing of the valence band and a decrease in the d-band center position as heating temperature increases [44]. These electronic changes correlate with enhanced catalytic activity, as the modified d-band structure provides optimal binding energies for reaction intermediates [44].
Decarbonylative arylation reactions catalyzed by nickel(II) cyclohexanebutyrate represent a powerful strategy for forming carbon-carbon bonds between aromatic and aliphatic carbon centers [22] [24]. These transformations proceed through unique mechanistic pathways that involve the extrusion of carbon monoxide from carbonyl-containing precursors [25] [27].
The mechanistic framework for nickel-catalyzed decarbonylative cross-coupling involves several key elementary steps [24]. Initial oxidative addition of the carbonyl substrate to nickel(0) generates an acyl-nickel(II) intermediate [28]. This species undergoes carbonyl deinsertion to form an aryl-nickel(II) complex with concomitant release of carbon monoxide [25]. Subsequent transmetalation with the coupling partner and reductive elimination complete the catalytic cycle [24].
Experimental investigations have revealed that nickel(II) cyclohexanebutyrate effectively catalyzes the decarbonylative coupling of various carbonyl-containing electrophiles [6]. The reaction conditions typically require elevated temperatures to facilitate carbon monoxide extrusion, with optimal results obtained at temperatures between 115-140°C [25]. The choice of ligands significantly influences the reaction outcome, with bidentate phosphine ligands generally favoring decarbonylative pathways over ketone formation [27].
Stoichiometric studies using nickel(II) cyclohexanebutyrate have provided detailed insights into the decarbonylation mechanism [25]. These investigations demonstrate that the decarbonylation and oxidative addition steps are reversible at room temperature, requiring efficient carbon monoxide removal to drive the reaction toward the desired products [26]. The high affinity of nickel(0) for carbon monoxide necessitates reaction conditions that promote carbon monoxide liberation, such as elevated temperatures and large headspace volumes [26].
The substrate scope for decarbonylative arylation encompasses various aromatic esters, anhydrides, and amides [24] [27]. Aryl esters undergo facile decarbonylation under the optimized conditions, with yields typically ranging from 70-90% depending on the electronic properties of the substrate [24]. Electron-deficient aryl esters generally exhibit higher reactivity compared to electron-rich substrates, reflecting the influence of electronic effects on the oxidative addition step [28].
Substrate Type | Yield Range (%) | Optimal Temperature (°C) | Reaction Time (h) |
---|---|---|---|
Aryl Esters | 70-90 | 115-125 | 8-12 |
Aryl Anhydrides | 75-88 | 120-130 | 6-10 |
Aryl Amides | 65-85 | 125-140 | 10-16 |
The regioselectivity of decarbonylative arylation depends critically on the nature of the coupling partners and reaction conditions [23]. Primary alkyl radicals generally couple with high efficiency to form the desired carbon(sp²)-carbon(sp³) bonds [23]. Secondary alkyl radicals show diminished reactivity but still participate effectively under optimized conditions [23]. The reaction tolerates various functional groups, including ethers, amines, and halides, making it suitable for late-stage functionalization of complex molecules [26].
Computational studies have provided additional insights into the mechanism of decarbonylative arylation [10]. Density functional theory calculations reveal that the reductive elimination step represents the highest energy barrier in the catalytic cycle [10]. The calculations also suggest that dynamic kinetic resolution of nickel(III) intermediates may be responsible for stereoselectivity in reactions involving chiral substrates [10].
The mechanistic complexity of nickel catalysis stems from the accessibility of multiple oxidation states, ranging from zero to +4, though the most commonly encountered states in catalytic cycles are Ni(0), Ni(I), Ni(II), and Ni(III) [1] [6] [2]. Each oxidation state exhibits distinct electronic configurations, geometric preferences, and reactivity patterns that collectively determine the overall catalytic performance.
Oxidation State | Electronic Configuration | Common Geometry | Typical Ligands | Magnetic Properties | Catalytic Role |
---|---|---|---|---|---|
Ni(0) | 3d10 | Tetrahedral, Square planar | CO, Phosphines, COD | Diamagnetic | Active catalyst |
Ni(I) | 3d9 | Square planar, Tetrahedral | Halides, Phosphines | Paramagnetic (S=1/2) | Intermediate |
Ni(II) | 3d8 | Square planar, Octahedral | Carboxylates, Halides, N-donors | Paramagnetic (S=1) | Precursor/Resting state |
Ni(III) | 3d7 | Square planar, Distorted octahedral | Halides, N-donors | Paramagnetic (S=1/2) | Transient intermediate |
The oxidation state dynamics in nickel catalysis differ fundamentally from those observed in palladium and platinum systems due to nickel's unique electronic properties, including high pairing energy, low electronegativity, and accessible redox potentials [6]. These characteristics enable nickel catalysts to undergo both one-electron and two-electron redox processes, leading to mechanistically diverse catalytic scenarios that are highly dependent on substrate structure, ligand environment, and reaction conditions [6].
Nickel(II) cyclohexanebutyrate typically exists in the +2 oxidation state under ambient conditions, with the nickel center coordinated by two cyclohexanebutyrate ligands in a bidentate fashion [3]. The carboxylate ligands provide moderate σ-donor and weak π-acceptor properties, stabilizing the Ni(II) center while allowing for potential redox transformations under appropriate conditions [8] [9] [10].
Recent mechanistic studies have revealed that nickel catalysts can access unusual oxidation state cycles, such as the Ni(0/II/III) pathway observed in photoredox-catalyzed amide arylation reactions [11]. This contrasts with the more commonly proposed Ni(I/III) cycle and has profound implications for reaction kinetics and the identity of rate-limiting steps [11]. The choice between these mechanistic pathways depends critically on the nature of the nucleophile, with weak nucleophiles like amides favoring the Ni(0/II/III) cycle, while stronger nucleophiles typically engage in Ni(I/III) cycles [11].
The comproportionation and disproportionation reactions between different nickel oxidation states play crucial roles in determining catalytic efficiency [6] [12]. Computational studies have demonstrated that the orbital interactions between nickel and its ligands are key factors controlling whether comproportionation or disproportionation occurs [13]. For instance, nickel-halide complexes exhibit significant π-back donation that decreases spin density on Ni(I) and stabilizes the complex, while pseudohalide complexes lack these interactions and favor disproportionation to Ni(0) and Ni(II) [13].
The identification and characterization of transient nickel intermediates requires sophisticated spectroscopic techniques capable of resolving the electronic and structural properties of short-lived species. Multiple complementary spectroscopic methods have been developed to probe these intermediates, each providing unique insights into different aspects of the catalytic cycle.
Technique | Oxidation State Detected | Key Parameters | Time Resolution | Information Content |
---|---|---|---|---|
EPR Spectroscopy | Ni(I), Ni(III) | g-values, hyperfine coupling | ms-s | Spin state, electronic structure |
UV-Vis Spectroscopy | Ni(0), Ni(I), Ni(II) | λmax, extinction coefficients | μs-s | Electronic transitions |
NMR Spectroscopy | Ni(0), Ni(II) | Chemical shifts, coupling constants | ms-s | Local environment |
X-ray Photoelectron Spectroscopy | All states | Binding energies | Static | Oxidation state |
X-ray Transient Absorption | All states | 3d orbital occupancy | ps-ns | Structural dynamics |
Electron paramagnetic resonance spectroscopy has proven particularly valuable for detecting odd-electron nickel intermediates, specifically Ni(I) and Ni(III) species [14] [15]. These paramagnetic complexes exhibit characteristic g-values and hyperfine coupling patterns that provide detailed information about their electronic structure and coordination environment [15]. For nickel carboxylate complexes, EPR studies have revealed the formation of both ligand-centered and metal-centered radicals, with temperature-dependent equilibria between different electronic configurations [15].
The application of rapid-scanning spectrophotometry has enabled the real-time observation of successive stages in nickel complex transformations [14]. These studies have demonstrated that the dissociation of polyamine chelates from Ni(II) centers proceeds through well-defined intermediate states, each characterized by distinct optical signatures [14]. The complete spectral characterization of these transient species has provided crucial insights into the stepwise nature of ligand exchange processes in nickel complexes [14].
X-ray transient absorption spectroscopy represents a particularly powerful technique for probing the structural dynamics of photoexcited nickel complexes [16] [17]. This method provides direct access to information about 3d orbital occupancy, oxidation state changes, and coordination geometry variations on ultrafast timescales [16] [17]. Studies of nickel porphyrin and phthalocyanine complexes have demonstrated the unique structural information obtainable through XTA spectroscopy, revealing previously inaccessible details about excited-state molecular geometries and electronic configurations [16] [17].
Nuclear magnetic resonance spectroscopy of paramagnetic nickel complexes presents unique challenges due to the presence of unpaired electrons, which cause significant line broadening and chemical shift perturbations [18] [8] [9]. However, careful analysis of these paramagnetic effects can provide valuable structural information. For nickel(II) carboxylate complexes, ¹H NMR studies in solution have revealed isotropically shifted resonances whose assignments require sophisticated two-dimensional NMR techniques [8] [9].
The ⁶¹Ni nucleus, despite its low natural abundance and quadrupolar nature, has been successfully employed to study Ni(0) complexes, providing direct information about the nickel coordination environment [18]. Chemical shift ranges for different types of nickel compounds are well-established, with characteristic values for tetrahedral, square planar, and octahedral geometries [18].
Ultrafast infrared transient absorption spectroscopy has been applied to study the photodissociation dynamics of nickel carbonyl complexes, revealing the sequential loss of carbonyl ligands on picosecond timescales [19]. These studies provide mechanistic insights into the formation of coordinatively unsaturated nickel species that serve as active catalysts in various transformations [19].
Density functional theory calculations have become indispensable tools for understanding the mechanistic details of nickel-catalyzed C-O bond activation processes. The accurate computational modeling of these reactions requires careful consideration of method selection, basis set choice, and the treatment of electron correlation effects, particularly given the challenging nature of transition metal systems.
Method | Basis Set | Accuracy (kcal/mol) | Computational Cost | Suitable for |
---|---|---|---|---|
DFT (B3LYP) | 6-31G* | ±3-5 | Low | Screening |
DFT (PBE0) | def2-TZVP | ±2-3 | Medium | Energetics |
DFT (CAM-B3LYP) | cc-pVTZ | ±2-3 | Medium | Energetics |
CCSD(T) | aug-cc-pVTZ | ±1 | High | Benchmarking |
CCSD(T)-F12 | cc-pVTZ-F12 | ±0.5 | High | High accuracy |
The computational investigation of C-O bond activation by nickel complexes has revealed multiple mechanistic pathways depending on the oxidation state of the active catalyst and the nature of the substrate [21] [22] [23]. For nickel-catalyzed deoxygenation of ethers via reductive cross-coupling, DFT calculations suggest a six-step mechanism involving oxidative addition, reduction, radical production, reduction, radical addition, and reductive elimination [21] [23]. The rate-determining activation energies for these processes typically range from 31.0 to 31.5 kcal/mol [21] [23].
Bond Type | Ni Oxidation State | Activation Energy (kcal/mol) | Mechanism | Rate-determining Step |
---|---|---|---|---|
C(sp2)-O | Ni(0) | 25-30 | Oxidative addition | C-O cleavage |
C(sp3)-O | Ni(I) | 20-25 | Single electron transfer | Electron transfer |
C(aryl)-O | Ni(0) | 15-20 | Oxidative addition | C-O cleavage |
C(alkyl)-O(carboxyl) | Ni(II) | 30-35 | Coordination-assisted | Ligand exchange |
The energetic span model has been successfully applied to analyze the kinetic behavior of nickel-catalyzed cross-coupling reactions, enabling the faithful modeling of experimental observations such as zero-order kinetics in substrate concentration and first-order dependence on organometallic reagent concentration at low concentrations [24] [25]. These computational studies have identified the transition state for product release and the oxidized Ni(II) complex as the species responsible for the overall kinetics of the catalytic cycle [24] [25].
Computational investigations of nickel-catalyzed decarbonylative cross-coupling reactions have revealed substrate-controlled selectivity mechanisms [22]. The results demonstrate that substrates with lower bond dissociation energies preferentially undergo reaction, leading to selective decarbonylation through the influence of key intermediate geometric structures [22]. These theoretical insights provide fundamental understanding for the rational design of selective C-O bond activation processes [22].
The computational modeling of C-O bond activation energetics in nickel carboxylate systems, such as nickel(II) cyclohexanebutyrate, requires consideration of the coordination environment and the potential for ligand-assisted mechanisms. The carboxylate ligands can participate in substrate activation through hydrogen bonding interactions or by providing hemilabile coordination sites that facilitate substrate binding and product release [8] [9] [10].
Advanced computational methods, including explicitly correlated techniques and high-level coupled cluster calculations, have been essential for achieving benchmark accuracy in the study of nickel-mediated bond activation processes [20]. The scalar relativistic effects and core-valence correlation contributions, while smaller than for heavier transition metals, remain non-negligible for achieving chemical accuracy in activation energy predictions [20].